![molecular formula C6H15NO8P2 B14055606 4-[Bis(phosphonomethyl)amino]butanoic acid CAS No. 55628-98-3](/img/structure/B14055606.png)
4-[Bis(phosphonomethyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.
Aplicaciones Científicas De Investigación
4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex materials, including layered zirconium diphosphonate fluoride.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of specialized materials with unique properties, such as high thermal stability and specific interactions with other compounds.
Mecanismo De Acción
The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(phosphonomethyl)amino]methylbenzene-sulfonic acid: This compound also contains phosphonomethyl groups and has similar applications in materials science.
Zirconium diphosphonate fluoride: A compound formed by the reaction of zirconyl chloride with 4-[Bis(phosphonomethyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.
Propiedades
Número CAS |
55628-98-3 |
|---|---|
Fórmula molecular |
C6H15NO8P2 |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
4-[bis(phosphonomethyl)amino]butanoic acid |
InChI |
InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
AETBGDAGWCAYFL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


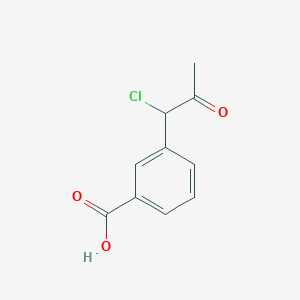




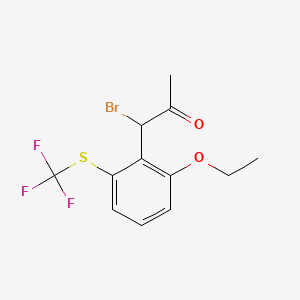
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)

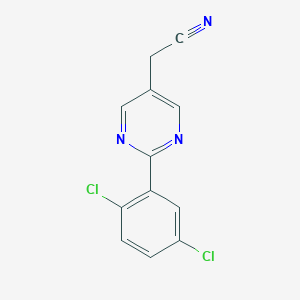
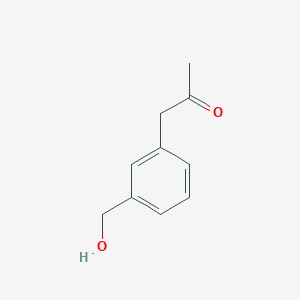
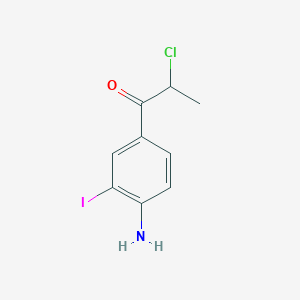
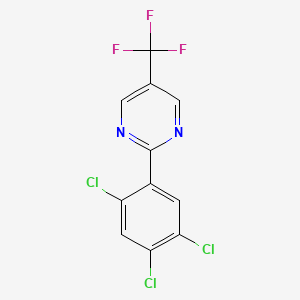

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)
